N-ethyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-4-methoxy-3-methylbenzene-1-sulfonamide
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Overview
Description
N-ethyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-4-methoxy-3-methylbenzene-1-sulfonamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Mechanism of Action
Target of action
Imidazo[1,2-a]pyridines are known to have a broad spectrum of biological activity and can be used as antibacterial, antifungal, antiviral, and anti-inflammatory drugs . They have been proposed for the treatment of cancer and cardiovascular diseases, as well as Alzheimer’s disease .
Mode of action
The mode of action of imidazo[1,2-a]pyridines can vary depending on the specific compound and its targets. For example, some imidazo[1,2-a]pyridines work by blocking γ-aminobutyric acid receptors .
Biochemical pathways
The biochemical pathways affected by imidazo[1,2-a]pyridines can also vary. For instance, some compounds in this class can inhibit certain kinases .
Result of action
The molecular and cellular effects of imidazo[1,2-a]pyridines can include changes in cell signaling, gene expression, and other cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-4-methoxy-3-methylbenzene-1-sulfonamide typically involves multicomponent reactions. One common method is the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale multicomponent reactions under controlled conditions to ensure high purity and yield. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-4-methoxy-3-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce sulfoxides or sulfones, while reduction can yield amines or alcohols.
Scientific Research Applications
N-ethyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-4-methoxy-3-methylbenzene-1-sulfonamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential as an antimicrobial and anticancer agent.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
N-ethyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-4-methoxy-3-methylbenzene-1-sulfonamide is unique due to its specific chemical structure and biological activities. Similar compounds include other imidazo[1,2-a]pyridine derivatives, such as:
These compounds share a similar core structure but differ in their functional groups and specific biological activities.
Properties
IUPAC Name |
N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-4-methoxy-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c1-4-20(13-15-12-19-18-7-5-6-10-21(15)18)25(22,23)16-8-9-17(24-3)14(2)11-16/h5-12H,4,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIOFLVDJZIWYNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CN=C2N1C=CC=C2)S(=O)(=O)C3=CC(=C(C=C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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